5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione
Description
Properties
Molecular Formula |
C25H23N3O4S |
|---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-28(23-11-10-21(16-26-23)32-17-18-6-3-2-4-7-18)12-13-31-20-9-5-8-19(14-20)15-22-24(29)27-25(30)33-22/h2-11,14-16H,12-13,17H2,1H3,(H,27,29,30)/b22-15- |
InChI Key |
QQHXAPZOYSKUDZ-JCMHNJIXSA-N |
Isomeric SMILES |
CN(CCOC1=CC=CC(=C1)/C=C\2/C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CN(CCOC1=CC=CC(=C1)C=C2C(=O)NC(=O)S2)C3=NC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthesis Overview
The synthesis of thiazolidinediones typically involves the condensation of appropriate aldehydes with thiazolidine-2,4-dione derivatives. The following sections detail specific methodologies employed in the preparation of 5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione.
Mitsunobu Reaction
One effective method for synthesizing thiazolidinediones involves the Mitsunobu reaction, where an alcohol reacts with an azodicarboxylate in the presence of a phosphine and an azodicarboxylate. This method has been successfully applied to create derivatives by reacting 5-Benzyloxypyridin-2-ylmethylamine with hydroxybenzylthiazolidinedione.
Procedure:
- Dissolve 5-Benzyloxypyridin-2-ylmethylamine in a suitable solvent (e.g., dichloromethane).
- Add diethyl azodicarboxylate and triphenylphosphine.
- Stir the mixture at room temperature until completion.
- Purify the resulting product through column chromatography.
Knoevenagel Condensation
Another prominent method is Knoevenagel condensation, which facilitates the formation of carbon-carbon bonds between aldehydes and active methylene compounds.
Procedure:
- Mix thiazolidine-2,4-dione with an appropriate aldehyde (e.g., 4-(2-(5-Benzyloxypyridin-2-yl)methylamino)ethoxy)benzaldehyde).
- Add a base (such as sodium ethoxide) to catalyze the reaction.
- Heat the mixture under reflux for several hours.
- Isolate the product via crystallization or extraction.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a rapid and efficient method for synthesizing thiazolidinediones, offering improved yields and reduced reaction times compared to traditional heating methods.
Procedure:
- Combine thiazolidine-2,4-dione with the benzaldehyde derivative in a microwave-compatible vessel.
- Add a catalytic amount of a base (e.g., sodium hydroxide).
- Expose the mixture to microwave radiation for a predetermined time.
- Purify the product through recrystallization.
Solvent-Free Methods
Recent advancements have introduced solvent-free methods for synthesizing thiazolidinediones using solid-state reactions, which are environmentally friendly and cost-effective.
Procedure:
- Mix solid reactants (thiazolidine-2,4-dione and benzaldehyde derivatives) in a mortar.
- Apply mechanical grinding or mild heating to facilitate the reaction.
- Isolate the product through filtration or washing with minimal solvent.
Comparative Analysis of Preparation Methods
The following table summarizes key aspects of each preparation method discussed:
| Method | Yield (%) | Time Required | Solvent Use | Environmental Impact |
|---|---|---|---|---|
| Mitsunobu Reaction | Moderate | Several hours | Yes | Moderate |
| Knoevenagel Condensation | High | Several hours | Yes | Moderate |
| Microwave-Assisted | High | Minutes | Minimal | Low |
| Solvent-Free | High | Minutes | None | Very Low |
Chemical Reactions Analysis
5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antidiabetic Properties
Thiazolidinediones are primarily recognized for their role as insulin sensitizers in the treatment of type 2 diabetes mellitus. The compound has been evaluated for its effects on glucose metabolism and insulin sensitivity. Research indicates that derivatives of thiazolidinediones can enhance mitochondrial function, which is crucial for cellular energy metabolism and insulin action. For instance, studies have shown that certain thiazolidinedione derivatives improve mitochondrial respiration and can positively influence metabolic pathways in model organisms like Drosophila melanogaster .
Mitochondrial Function Enhancement
Recent investigations into 5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione have highlighted its potential to modulate mitochondrial function. Specifically, it has been compared to potent mitochondrial pyruvate carrier inhibitors and has demonstrated significant effects on mitochondrial respiration. These findings suggest that this compound could be utilized in developing therapies aimed at improving mitochondrial dysfunction associated with metabolic diseases .
Antibacterial Activity
The compound has also been explored for its antibacterial properties. Thiazolidinedione derivatives have been reported to exhibit activity against various bacterial strains, including Gram-positive bacteria. Recent studies have indicated that certain derivatives can inhibit biofilm formation, a critical factor in bacterial virulence and persistence . This suggests potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship Studies
The structural characteristics of this compound have been subjected to quantitative structure–activity relationship (QSAR) studies. These studies aim to identify the relationship between chemical structure and biological activity, facilitating the design of more effective analogs with improved pharmacological profiles . The insights gained from these studies can guide future synthesis efforts toward compounds with enhanced efficacy against specific targets.
Potential for Drug Development
The compound's favorable pharmacokinetic properties make it a candidate for further development as an oral therapeutic agent. Its compliance with drug-likeness criteria suggests that it could be optimized for clinical use in managing diabetes and possibly other metabolic disorders .
- Mitochondrial Studies : In experiments involving Drosophila melanogaster, the compound significantly affected lifespan and metabolic changes when added to high-fat diets, indicating its potential role in combating diet-induced metabolic disorders .
- Antibacterial Research : A series of thiazolidinedione derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects on biofilm formation, which is crucial for developing new antibacterial treatments .
- Drug Development Research : QSAR modeling has been applied to predict the biological activity of novel derivatives based on structural modifications, highlighting the compound's potential as a lead candidate for further drug development efforts targeting diabetes and related metabolic disorders .
Mechanism of Action
The mechanism of action of 5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Activity
- Target Compound vs. However, this modification could reduce aqueous solubility, necessitating salt formulations (e.g., maleate, tartrate) as seen in other TZDs .
- Antidiabetic Efficacy : Preclinical studies on structurally similar compounds (e.g., Patel et al.’s 5-[4-(substituted) benzylidine]TZDs) demonstrate that electron-withdrawing substituents on the benzylidine ring enhance PPARγ activation . The target compound’s benzyloxy group, being electron-donating, may shift selectivity toward PPARα/δ isoforms, altering metabolic effects .
Solubility and Stability
- Salt Forms: Rosiglitazone maleate and pioglitazone hydrochloride exhibit improved solubility and stability over their free acid forms . The target compound lacks documented salt forms, but analogous derivatives (e.g., 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]TZD maleate) show enhanced water solubility and shelf-life .
Patent Landscape and Clinical Potential
- Rosiglitazone Derivatives: Multiple patents (e.g., WO2006/010345A1, WO2019/016826A1) highlight modifications to the TZD core or spacer groups to optimize bioavailability and reduce side effects like cardiovascular risks . The target compound’s benzyloxy group is absent in these patents, suggesting a novel intellectual property angle.
- Pioglitazone Analogues: Recent patents (e.g., US 2020/0093812 A1) focus on expanding indications to non-alcoholic fatty liver disease (NAFLD) .
Biological Activity
5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione, also known as a thiazolidine derivative, has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores its biological activity based on recent research findings, case studies, and relevant data.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O4S |
| Molecular Weight | 463.55 g/mol |
| CAS Number | 326496-05-3 |
| SMILES | CN(CCOc1cccc(\C=C/2\SC(=O)NC2=O)c1)c3ccc(OCc4ccccc4)cn3 |
Anticancer Activity
Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For example, a related compound was shown to inhibit human topoisomerases I and II, leading to apoptosis in MCF-7 breast cancer cells . The mechanism involves blocking the enzyme activities critical for DNA replication and repair, thereby promoting cell death.
Case Study:
In a comparative study of various thiazolidine derivatives, compound 7e demonstrated the highest cytotoxicity against MCF-7 cells with an IC50 value of approximately 1.09 µM . This suggests that structural modifications in thiazolidine derivatives can enhance their anticancer efficacy.
Antimicrobial Activity
Thiazolidine derivatives have also been explored for their antimicrobial properties. A study reported that several thiazolidine compounds exhibited antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL . This highlights the potential application of these compounds in combating antibiotic-resistant strains.
Table of Antimicrobial Activity:
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazolidine Derivative A | 4 | Staphylococcus aureus |
| Thiazolidine Derivative B | 8 | Streptococcus pneumoniae |
| Thiazolidine Derivative C | 16 | Escherichia coli |
The biological activity of thiazolidine derivatives is largely attributed to their ability to interact with various biological targets. For instance:
- Topoisomerase Inhibition: The compound's structure allows it to bind effectively to topoisomerases, enzymes crucial for DNA unwinding during replication .
- Cell Cycle Arrest: By inducing apoptosis through intrinsic pathways, these compounds can halt the cell cycle in cancer cells, preventing further proliferation.
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves a condensation reaction between an aromatic aldehyde derivative (e.g., 4-[2-(5-benzyloxypyridin-2-yl)methoxy]benzaldehyde) and thiazolidine-2,4-dione (TZD). A common method uses urea as a catalyst under reflux in a solvent mixture (e.g., ethanol or DMF-acetic acid) at 150°C for 2 hours. Post-reaction, the product is isolated via filtration and recrystallized from ethanol or DMF-based solvents . Modifications to the aldehyde precursor allow tailoring of the benzylidene substituent.
Q. What purification techniques are recommended for isolating this compound?
Recrystallization using ethanol or DMF-acetic acid mixtures is effective for removing unreacted starting materials. Column chromatography with silica gel and ethyl acetate/hexane gradients can resolve structural analogs or by-products. Purity validation via HPLC (C18 columns, acetonitrile/water mobile phases) is advised, as demonstrated in related thiazolidinedione derivatives .
Q. What safety precautions are necessary when handling this compound?
Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation. Avoid contact with oxidizers, as the compound may decompose exothermically. Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, separated from incompatible substances. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimize solvent polarity (e.g., DMF vs. acetic acid) to enhance aldehyde-TZD reactivity. Introduce microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal temperatures and catalysts, as applied in ICReDD’s reaction design framework .
Q. How to resolve contradictions in spectroscopic data between studies?
Discrepancies in NMR/IR data may arise from tautomerism (e.g., keto-enol equilibria in the thiazolidinedione core) or solvent effects. Use deuterated DMSO for NMR to stabilize specific tautomers. Compare experimental data with DFT-calculated spectra (e.g., Gaussian software) to assign peaks accurately .
Q. What computational methods predict the reactivity of the benzylidene-thiazolidinedione core?
Density Functional Theory (DFT) can model electron distribution and reactive sites. For example, Fukui indices identify nucleophilic/electrophilic regions, while Molecular Dynamics simulations assess conformational stability in biological environments. These methods align with ICReDD’s integrated computational-experimental workflows .
Q. What strategies validate stereochemical assignments in analogs of this compound?
X-ray crystallography is definitive for confirming stereochemistry. For dynamic systems, use chiral HPLC (e.g., Chiralpak columns) with polar organic mobile phases. Variable-temperature NMR can detect slow interconversion of stereoisomers .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Modify the benzyloxypyridinyl group (e.g., substituent position, electron-withdrawing/donating groups) or the thiazolidinedione core (e.g., sulfur-to-oxygen substitution). High-throughput screening of analogs (e.g., BLD Pharm’s certified reference materials) can identify bioactive candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
